molecular formula C17H24N2O4S B215590 N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide

Katalognummer B215590
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: XHLUZVFXISRGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide (also known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions.

Wirkmechanismus

MS-275 exerts its therapeutic effects by inhibiting HDAC activity, leading to the hyperacetylation of histone proteins. This results in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, leading to apoptosis in cancer cells. MS-275 also inhibits angiogenesis by downregulating the expression of pro-angiogenic factors in cancer cells. In neurological disorders, MS-275 improves cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation.
Biochemical and Physiological Effects:
MS-275 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MS-275 induces apoptosis, inhibits angiogenesis, and reduces tumor growth and metastasis. In neurological disorders, MS-275 improves cognitive function and memory, enhances synaptic plasticity, and reduces neuroinflammation. In inflammatory conditions, MS-275 has anti-inflammatory effects and reduces the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MS-275 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various diseases. MS-275 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of MS-275 is its potential toxicity, which can limit its use in animal studies and clinical trials.

Zukünftige Richtungen

There are several future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can predict the response to MS-275 in cancer patients. Additionally, the role of MS-275 in other diseases, such as cardiovascular disease and metabolic disorders, warrants further investigation. Finally, the potential use of MS-275 in combination with other drugs or therapies for the treatment of various diseases should be explored.

Synthesemethoden

MS-275 can be synthesized using a multi-step process that involves the reaction of 4-methylpiperidine with p-toluenesulfonyl chloride to form N-(4-methylpiperidin-4-yl)toluenesulfonamide. This intermediate is then reacted with 4-nitrophenol and sodium hydroxide to form N-(4-methylpiperidin-4-yl)-4-nitrobenzenesulfonamide. Finally, the nitro group is reduced using hydrogen gas and palladium on carbon catalyst to obtain MS-275.

Wissenschaftliche Forschungsanwendungen

MS-275 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, MS-275 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. MS-275 has also been shown to inhibit angiogenesis (formation of new blood vessels) in cancer cells, which is a critical step in tumor growth and metastasis.
In neurological disorders, MS-275 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MS-275 has also been shown to have anti-inflammatory effects in various animal models of inflammatory conditions, including rheumatoid arthritis and multiple sclerosis.

Eigenschaften

Molekularformel

C17H24N2O4S

Molekulargewicht

352.5 g/mol

IUPAC-Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]oxolane-2-carboxamide

InChI

InChI=1S/C17H24N2O4S/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h4-7,13,16H,2-3,8-12H2,1H3,(H,18,20)

InChI-Schlüssel

XHLUZVFXISRGCO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.